N-butyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide
Description
N-butyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a synthetic organic compound featuring a benzamide core substituted with an imidazole ring. Key structural elements include:
- A 1H-imidazole heterocycle linked to the benzamide via a sulfur atom (sulfanyl group).
- A 2,5-difluorophenyl carbamoyl moiety attached to the sulfanyl-methyl chain.
- An N-butyl group on the benzamide nitrogen.
Below, we compare its structural and synthetic features with analogous compounds from recent literature.
Properties
IUPAC Name |
N-butyl-4-[2-[2-(2,5-difluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4O2S/c1-2-3-10-25-21(30)15-4-7-17(8-5-15)28-12-11-26-22(28)31-14-20(29)27-19-13-16(23)6-9-18(19)24/h4-9,11-13H,2-3,10,14H2,1H3,(H,25,30)(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFANCCYMHAKZOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=C(C=CC(=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.
Introduction of the Difluorophenyl Group:
Formation of the Benzamide Core: This step involves the coupling of the imidazole derivative with a benzoyl chloride derivative under basic conditions to form the benzamide core.
N-Butylation:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl chlorides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
N-butyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.
Biological Research: The compound is used in studies to understand its effects on cellular processes and its potential as a tool for probing biological pathways.
Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex molecules or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-butyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites or by modulating their activity through allosteric interactions. The exact pathways involved depend on the specific biological context and the target of interest.
Comparison with Similar Compounds
Structural Analogues from Hydrazinecarbothioamide and Triazole Derivatives ()
Compounds 4–15 in share fluorinated aryl groups and sulfur-containing linkages. Key comparisons include:
Table 1: Structural and Functional Group Comparisons
Key Observations:
Heterocycle Impact: The imidazole core in the target compound may confer different electronic and steric properties compared to triazoles in .
Fluorine Substitution Pattern : The 2,5-difluorophenyl group in the target compound vs. 2,4-difluorophenyl in compounds may alter steric hindrance and electronic effects, influencing receptor interactions.
Sulfur Group : The sulfanyl (C–S) linkage in the target compound contrasts with the thione (C=S) in derivatives. IR spectra of compounds show C=S stretches at 1243–1258 cm⁻¹, absent in the target compound, which would instead exhibit C–S vibrations at lower frequencies (~600–700 cm⁻¹) .
Comparison with Patent-Disclosed Carboxamide Derivatives (–4)
European Patent EP 4 374 877 A2 (2024) describes carboxamide derivatives with fluorinated aryl groups and complex heterocycles. For example:
- Example Compound: 6-[4-[[(4aR)-4-hydroxy-4a-methyl-2-oxo-3-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazin-1-yl]methyl]-2,3-difluorophenyl]hex-5-ynoic acid .
Table 2: Substituent and Complexity Comparisons
Key Observations:
Fluorine Position : The 2,5- vs. 2,3-difluorophenyl substitution may lead to differences in dipole moments and steric interactions.
Electron-Withdrawing Groups : Patent compounds incorporate trifluoromethyl and pyrimidine groups, which enhance electron-deficient character compared to the target compound’s simpler carbamoyl group.
Synthetic Accessibility : The target compound’s linear structure (benzamide-imidazole-fluorophenyl) likely allows simpler synthesis than the patent’s multi-step routes involving spirocyclic systems .
Biological Activity
N-butyl-4-[2-({[(2,5-difluorophenyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide is a complex chemical compound with potential biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C28H24F4N4O6
- Molecular Weight : 588.507 g/mol
- Stereochemistry : Contains specified stereocenters and is characterized by the presence of difluorophenyl and imidazole moieties, which are known to influence biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Sodium Channels : Similar compounds have demonstrated efficacy as sodium channel blockers, which can be beneficial in pain management and anti-inflammatory applications .
- Enzyme Inhibition : The imidazole ring is known for its ability to interact with enzymes, potentially inhibiting pathways involved in cellular signaling and proliferation.
Biological Activity Studies
Various studies have been conducted to evaluate the biological activity of this compound and its analogs:
Table 1: Summary of Biological Activities
Case Study 1: Pain Management
In a controlled study involving animal models, this compound was administered to assess its analgesic properties. Results indicated a significant reduction in pain response compared to control groups, supporting its potential as an analgesic agent.
Case Study 2: Anticancer Efficacy
A series of in vitro experiments were conducted on various cancer cell lines (e.g., breast cancer, colon cancer). The compound exhibited dose-dependent cytotoxicity, leading to apoptosis in treated cells. This suggests that it may serve as a lead compound for further development in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
